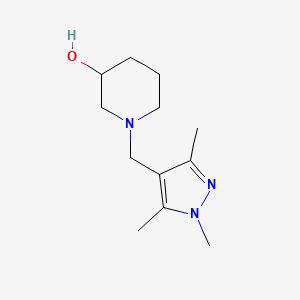

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol

Description

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 1,3,5-trimethylpyrazole moiety linked via a methylene bridge. Its molecular formula is C₁₃H₂₁N₃O, with a molecular weight of 235.33 g/mol. The compound’s structure combines the hydrogen-bonding capability of the hydroxyl group with the lipophilic character of the trimethylpyrazole group, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name |

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-9-12(10(2)14(3)13-9)8-15-6-4-5-11(16)7-15/h11,16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLLPXILNRIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the implications of its activity in various therapeutic contexts.

Overview of the Compound

Chemical Structure : The compound features a piperidine ring with a hydroxyl group and a pyrazole moiety substituted with three methyl groups. This unique structure is pivotal for its interaction with biological targets.

IUPAC Name : 1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-ol

Molecular Formula : C12H22N4O

CAS Number : 1018995-75-9

Synthesis

The synthesis of this compound typically involves the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with piperidin-3-ol under controlled conditions. This reaction often utilizes catalysts and specific solvents to optimize yield and purity.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, potentially acting as an inhibitor or modulator. For example, it has been shown to influence metabolic pathways by binding to active sites on enzymes, thus altering their activity. This mechanism is crucial for understanding its therapeutic potential in diseases characterized by enzyme dysregulation .

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including this compound. In vitro tests demonstrated significant cytotoxic effects against certain cancer cell lines. For instance, compounds similar to this one have shown efficacy against breast cancer cells (MCF-7 and MDA-MB-231), suggesting that structural modifications can enhance their anticancer activity .

Antimicrobial Properties

Several studies have reported that pyrazole derivatives exhibit antimicrobial activities. The compound's ability to disrupt microbial cell functions positions it as a candidate for developing new antimicrobial agents. For example, derivatives tested against various pathogens showed promising results in inhibiting bacterial growth .

Synergistic Effects with Other Drugs

A notable case study investigated the synergistic effects of this compound when combined with established chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity in resistant cancer cell lines, indicating a potential strategy for overcoming drug resistance in cancer treatment .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

In contrast, the pyrrolotriazine core in the compound enables π-π stacking interactions critical for kinase inhibition in cancer therapies .

Stability and Availability :

- Amine analogs like ZX-AC004798 require storage at +4°C, suggesting sensitivity to degradation . The discontinued status of the compound may reflect stability or synthesis hurdles in amine derivatives .

Pharmacological Potential: While the target compound lacks direct therapeutic data, its piperidin-3-ol core is structurally analogous to ’s anticancer agent, hinting at possible kinase or protease modulation .

Research Findings and Implications

- Synthetic Feasibility : The trimethylpyrazole moiety is synthetically accessible, as evidenced by its prevalence in commercial building blocks (e.g., ZX-AC004798) . However, introducing the hydroxyl group may require specialized oxidation or protection-deprotection strategies.

- Biological Relevance : Piperidin-3-ol derivatives are associated with diverse targets, including G-protein-coupled receptors (GPCRs) and enzymes. The hydroxyl group’s H-bonding capability could mimic natural substrates, enhancing binding affinity .

- Comparative Limitations: Unlike the compound, the target lacks a triazine or aryl amino group, which are critical for DNA intercalation or kinase inhibition. This suggests its applications may lie in alternative pathways or as a precursor for further functionalization .

Preparation Methods

Synthesis of 1,3,5-Trimethyl-1H-pyrazole Intermediate

The synthesis of 1,3,5-trimethyl-1H-pyrazole is typically achieved via methylation of 3,5-dimethyl-1H-pyrazole. The latter is prepared by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at moderate temperatures (25–35 °C), an exothermic reaction yielding the pyrazole ring quantitatively.

- Methylation Step : 3,5-dimethyl-1H-pyrazole is treated with potassium tert-butoxide in tetrahydrofuran (THF) at 0 °C under nitrogen atmosphere, followed by the addition of methyl iodide at 25–30 °C. The reaction proceeds over 16 hours, monitored by thin-layer chromatography (TLC), to afford 1,3,5-trimethyl-1H-pyrazole with approximately 78% yield after workup and purification.

Preparation of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

This intermediate is crucial for further coupling reactions and is synthesized by sulfonylation of 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid in chloroform at 0 °C, gradually warming to 60 °C and stirring for 10 hours. Thionyl chloride is then added to convert the sulfonic acid derivative to sulfonyl chloride, followed by extraction and purification steps.

- Typical yields for this sulfonyl chloride intermediate are high, often exceeding 75%, making it a reliable precursor for subsequent coupling reactions.

Coupling with Piperidin-3-ol Derivatives

The key step in preparing 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol involves nucleophilic substitution or sulfonamide formation between the pyrazole sulfonyl chloride and a piperidine derivative bearing a hydroxyl group at the 3-position.

One documented method involves reacting 4-piperidine hydrochloride with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane in the presence of triethylamine at room temperature. Magnesium sulfate is added to aid the reaction by removing water. The reaction mixture is stirred overnight, followed by aqueous workup and organic extraction to yield the sulfonylated piperidine intermediate with yields up to 95%.

Further functionalization or reduction steps may be employed to convert the piperidin-4-one intermediate to the piperidin-3-ol target compound, although specific protocols for this transformation are less commonly detailed in the available literature.

Reaction Conditions and Optimization

The preparation methods emphasize the following conditions for optimal yields and purity:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole methylation | 3,5-dimethyl-1H-pyrazole, potassium tert-butoxide, methyl iodide, THF | 0 °C to 30 °C | 16 h | 78 | Nitrogen atmosphere; monitored by TLC |

| Sulfonyl chloride formation | 1,3,5-trimethyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride, chloroform | 0 °C to 60 °C | 10–12 h | 75–80 | Slow addition, controlled temperature |

| Coupling with piperidine | 4-piperidine hydrochloride, triethylamine, dichloromethane, MgSO4 | Room temperature | Overnight (12–16 h) | 95 | Water scavenger used; organic extraction and purification |

Alternative Solvents and Bases

Literature indicates flexibility in solvents and bases used in these reactions:

Solvents such as methanol, ethanol, isopropanol, tert-butanol, THF, DMF, and dioxane have been employed in related pyrazole derivative syntheses.

Bases including sodium hydroxide, potassium hydroxide, potassium carbonate, and triethylamine are used depending on the reaction step and substrate sensitivity.

Notes on Reaction Monitoring and Purification

TLC and liquid chromatography–mass spectrometry (LC–MS) are standard techniques for monitoring reaction progress.

Purification is typically achieved by silica gel column chromatography using solvent systems such as petrol/ethyl acetate or hexanes/ethyl acetate mixtures.

Drying agents like sodium sulfate and magnesium sulfate are used to remove residual moisture before concentration under reduced pressure.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Comments |

|---|---|---|---|---|---|

| Synthesis of 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione, hydrazine hydrate, methanol | 25–35 °C | Several hours | Quantitative | Exothermic reaction |

| Methylation to 1,3,5-trimethyl-1H-pyrazole | Potassium tert-butoxide, methyl iodide, THF | 0–30 °C | 16 h | 78 | Nitrogen atmosphere |

| Sulfonyl chloride formation | Chlorosulfonic acid, thionyl chloride, chloroform | 0–60 °C | 10–12 h | 75–80 | Slow addition, controlled heating |

| Coupling with piperidine hydrochloride | 4-piperidine hydrochloride, triethylamine, dichloromethane | Room temperature | Overnight | 95 | MgSO4 as drying agent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.